Diisopropyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
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Overview
Description
Diisopropyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with a molecular formula of C30H32FN3O4 and a molecular weight of 517.606 g/mol This compound is notable for its unique structure, which includes a pyrazole ring, a fluorophenyl group, and a dihydropyridine ring
Preparation Methods
The synthesis of Diisopropyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves several steps. One common method includes the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with diisopropyl 2,6-dimethyl-3,5-pyridinedicarboxylate under specific conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Diisopropyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
Diisopropyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is used extensively in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with specific enzymes and receptors.
Mechanism of Action
The mechanism of action of Diisopropyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Diisopropyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate can be compared with other similar compounds, such as:
4-[3-(4-fluorophenyl)-1H-pyrazol-4-YL]pyridine: This compound shares a similar pyrazole and fluorophenyl structure but lacks the dihydropyridine ring.
1,1-Diisopropyl-3-(4-fluorophenyl)urea: This compound contains a fluorophenyl group but differs significantly in its overall structure and functional groups.
The uniqueness of this compound lies in its combination of functional groups and rings, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C30H32FN3O4 |
---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
dipropan-2-yl 4-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C30H32FN3O4/c1-17(2)37-29(35)25-19(5)32-20(6)26(30(36)38-18(3)4)27(25)24-16-34(23-10-8-7-9-11-23)33-28(24)21-12-14-22(31)15-13-21/h7-18,27,32H,1-6H3 |
InChI Key |
JMBUKIPTCZEBPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)OC(C)C |
Origin of Product |
United States |
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